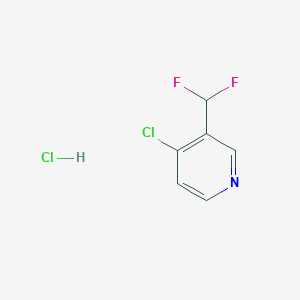

4-Chloro-3-(difluoromethyl)pyridine hydrochloride

Overview

Description

“4-Chloro-3-(difluoromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 1553437-88-9 . It has a molecular weight of 200.01 . This compound is characterized by the presence of a fluorine atom and a pyridine in its structure .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “this compound”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

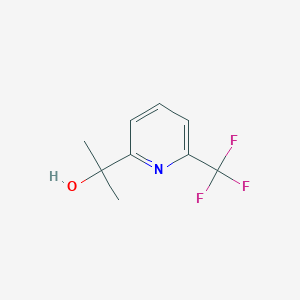

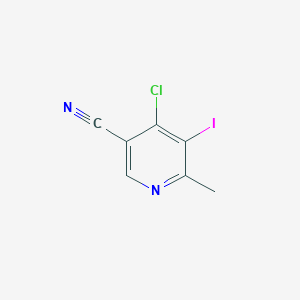

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom and a difluoromethyl group attached to it . The InChI key for this compound is MLPBCCFSVCUOME-UHFFFAOYSA-N .

Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including “this compound”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 200.01 . The InChI key for this compound is MLPBCCFSVCUOME-UHFFFAOYSA-N .

Scientific Research Applications

Key Intermediate for Synthesis

4-Chloro-3-(difluoromethyl)pyridine hydrochloride serves as a key intermediate in various chemical synthesis processes. For instance, it is used in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a critical component for creating highly efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010).

Catalyst in Chemical Reactions

This compound also finds application as a catalyst. 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, is used as a recyclable catalyst for acylating inert alcohols and phenols. Its efficiency and recyclability make it significant in organic synthesis and industrial applications (Zhihui Liu et al., 2014).

Synthesis of Optically Active Compounds

The compound also plays a role in the enantioselective synthesis of 4-(dimethylamino)pyridines, which are used as enantioselective nucleophilic catalysts in stereoselective constructions. This is crucial in the field of asymmetric synthesis, which is important for creating pharmaceuticals and fine chemicals (E. Busto et al., 2006).

Reactivity and Stability Studies

Furthermore, research on molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, which share structural similarities with this compound, provides insights into their reactivity and stability. Such studies are crucial in drug development and material science, as they shed light on the potential applications of these compounds in various fields (P. Murthy et al., 2017).

Deprotonative Functionalization

The functionalization of 3-(difluoromethyl)pyridine, another related compound, demonstrates the versatility of these chemicals in creating a diverse array of 3-(difluoroalkyl)pyridines. Such processes are key in the development of new chemicals with potential applications in various industries (Laura Santos et al., 2020).

Synthesis of Novel Compounds

This compound is also instrumental in synthesizing new molecules with potential applications in fields like materials science, non-linear optics, and pharmaceuticals. The ability to create novel compounds expands the boundaries of scientific exploration and potential technological advancements (Various authors, various years).

Mechanism of Action

Safety and Hazards

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-(difluoromethyl)pyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, it has been reported to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to alterations in metabolic flux and changes in the levels of various metabolites. The compound’s influence on metabolic pathways is significant, as it can modulate the metabolism of other compounds and affect overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is crucial for its activity, as it determines the compound’s accessibility to its target enzymes and proteins.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name |

4-chloro-3-(difluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N.ClH/c7-5-1-2-10-3-4(5)6(8)9;/h1-3,6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPWQOIXSYXITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B1400614.png)

![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)